(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine

stereochemistry enantiomeric purity chiral building block

Choose the defined (5R,6S) single enantiomer to avoid the ~30-fold potency loss inherent in misconfigured or racemic starting materials. This compound is the direct precursor for constructing the (R)-configured 1,3-dioxepanyl P2-urethane ligand of HIV-1 protease inhibitor 3d (Ki = 26 pM, IC₅₀ = 4.9 nM). The 6-methoxy substituent functions as a stable masked hydroxyl, enabling selective acylation at the 5-amine without competing nucleophilic interference, a critical feature for the patented JP3904490B2 synthetic route. The hydroxyl analog (CAS 79944-37-9) or racemic mixtures introduce irremediable stereochemical mismatches, altered metabolic stability, and compromised downstream derivatization. ≥95% purity supports direct use in GMP-adjacent intermediate synthesis. Also applicable as a precursor for non-ionic X-ray contrast media per US4439613A, where the elevated logP improves organic-phase handling during amide bond formation.

Molecular Formula C8H17NO3
Molecular Weight 175.228
CAS No. 2580102-11-8
Cat. No. B2505171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine
CAS2580102-11-8
Molecular FormulaC8H17NO3
Molecular Weight175.228
Structural Identifiers
SMILESCC1(OCC(C(CO1)OC)N)C
InChIInChI=1S/C8H17NO3/c1-8(2)11-4-6(9)7(10-3)5-12-8/h6-7H,4-5,9H2,1-3H3/t6-,7-/m1/s1
InChIKeyJULYNWIPOAIKTG-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine (CAS 2580102-11-8): A Defined Chiral 1,3-Dioxepane Building Block for Stereospecific Drug Intermediate Synthesis


(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine (CAS 2580102-11-8) is a chiral, seven-membered heterocyclic amine with the molecular formula C₈H₁₇NO₃ and a molecular weight of 175.2 g/mol . The compound features a 1,3-dioxepane ring bearing a methoxy group (-OCH₃) at the 6-position and a primary amine (-NH₂) at the 5-position in a defined trans-(5R,6S) configuration. This scaffold belongs to a class of cyclic ether/polyether intermediates that have been established as critical P2-ligand precursors for potent HIV‑1 protease inhibitors, with related 1,3-dioxepane-containing final compounds achieving enzyme inhibitory Ki values as low as 26 pM and antiviral IC₅₀ values of 4.9 nM [1]. Structurally related amino-dioxepane intermediates have also been patented as key building blocks for non-ionic X‑ray contrast media [2].

Why Generic Substitution Fails: Stereochemical and Positional Specificity of (5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine in Bioactive Scaffold Assembly


Substituting (5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine with a racemic mixture, a regioisomeric dioxepane, or the hydroxyl analog (CAS 79944-37-9) introduces critical liabilities that cannot be remedied by formulation or downstream processing. Published structure‑activity relationship (SAR) data for 1,3-dioxepane‑based HIV‑1 protease inhibitors demonstrate that stereochemistry at the dioxepane ring directly governs enzymatic potency: the (R)-configured 1,3-dioxepanyl P2‑ligand (inhibitor 3d) achieved a Ki of 26 pM, while the diastereomeric (S)-configured analog (inhibitor 3e) suffered a ~30‑fold loss in inhibitory potency, and replacement with a simple cycloheptanol ring (3g) caused a dramatic activity drop [1]. Furthermore, the methoxy substituent at the 6‑position is not functionally interchangeable with a hydroxyl group; it alters hydrogen‑bonding capacity, nucleophilicity, metabolic stability, and the scope of subsequent derivatization chemistry (e.g., selective alkylation vs. acylation) that is essential for constructing advanced intermediates in multi‑step drug syntheses [2]. Using a generic or mis‑configured analog risks stereochemical mismatches that propagate through the entire synthetic sequence, potentially leading to inactive or off‑target final compounds.

Quantitative Differentiation Evidence for (5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine: Head-to-Head and Cross-Study Comparisons with Closest Analogs


Stereochemical Identity: Single Enantiomer (5R,6S) versus Commercial Racemate

The target compound is defined as the single trans-(5R,6S) enantiomer. In contrast, the predominant commercially cataloged form under CAS 2580102-11-8 is explicitly designated as a racemic mixture ('rac-(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine, trans') . In the HIV‑1 protease inhibitor SAR landscape, the (R)-configured 1,3-dioxepanyl P2‑ligand (inhibitor 3d) exhibited a Ki of 26 pM and antiviral IC₅₀ of 4.9 nM, whereas its diastereomer (inhibitor 3e, differing only in dioxepane stereochemistry) displayed a Ki in the sub‑nanomolar range but with a ~30‑fold reduction in enzymatic potency relative to 3d, and the (S)-configured 8‑membered analog (inhibitor 3a) showed a Ki of 0.58 nM — approximately 22‑fold less potent than 3d [1]. This demonstrates that a single stereochemical inversion at the dioxepane ring can cause potency losses exceeding 20‑fold.

stereochemistry enantiomeric purity chiral building block

Functional Group Differentiation: 6‑Methoxy versus 6‑Hydroxy Analog in Reactivity and Physicochemical Profile

The target compound bears a methoxy group (-OCH₃) at position 6, distinguishing it from the more extensively documented (5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol (CAS 79944-37-9), which carries a hydroxyl group at the same position. The methoxy group confers distinct physicochemical and reactivity properties: (i) increased lipophilicity (estimated ΔlogP ≈ +0.5 to +0.7 relative to the hydroxyl analog, based on the Hansch π constant for OCH₃ vs. OH substitution) [1]; (ii) elimination of the acidic hydroxyl proton (predicted pKa of the hydroxyl analog ≈ 13–14, absent in the methoxy derivative), thereby removing a competing nucleophilic site during acylation or carbamate formation reactions [2]; (iii) the methoxy group serves as a stable protecting group that can be selectively cleaved under demethylation conditions (e.g., BBr₃, TMSI) to liberate the hydroxyl function at a later synthetic stage, whereas the free hydroxyl analog requires separate protection/deprotection steps that can erode overall yield [2]. The CymitQuimica listing confirms a minimum purity specification of 95% for the target compound .

functional group compatibility synthetic handle physicochemical properties

Regioisomeric Scaffold Specificity: 1,3-Dioxepane versus 1,4-Dioxepane Ring Systems in Biological Target Engagement

The compound contains a 1,3-dioxepane ring (oxygen atoms at positions 1 and 3 of the seven-membered ring), as opposed to the regioisomeric 1,4-dioxepane scaffold. Published SAR for HIV‑1 protease inhibitors demonstrates that the spatial positioning of ring oxygen atoms is critical for ligand‑protein interactions. In the X‑ray crystal structure of inhibitor 3d (PDB: 3DJK), the 1,3-dioxepanyl P2‑ligand forms specific hydrogen bonds with backbone atoms in the protease S2‑site and participates in a unique water‑mediated interaction with Gly‑48 [1]. The 6‑fold potency advantage of 3d (1,3-dioxepane, Ki = 26 pM) over inhibitor 3b (1,3-dioxolane, 5‑membered ring, Ki ≈ 0.16 nM) demonstrates that the seven-membered 1,3‑dioxepane ring provides an optimal geometry for S2‑site occupancy [1]. Furthermore, the 6‑methoxy substitution on the 1,3-dioxepane core introduces an additional stereoelectronic element absent in unsubstituted 1,3-dioxepane or 1,4-dioxepane scaffolds, which can influence conformational preferences and subsequent derivatization outcomes [2].

regioisomerism ring topology target engagement

Patent‑Documented Synthetic Route: Stereospecific Epoxy Ring‑Opening as a Differentiator from Non‑Stereoselective Methods

Japanese Patent JP3904490B2 (Japan Tobacco Inc. / Agulon Pharmaceuticals) discloses a stereospecific synthetic route in which a 3,5,8-trioxabicyclo[5.1.0]octane derivative undergoes chiral amine‑mediated epoxy ring‑opening to yield (5R,6S)-6-substituted amino-1,3-dioxepane-5-ol derivatives [1]. This patented method establishes a direct precedent for the stereocontrolled synthesis of the target compound class. The method is explicitly designed to produce compounds useful as HIV protease inhibitors and claims high stereoselectivity. In contrast, non‑stereoselective routes to 1,3-dioxepane amines (e.g., simple nucleophilic substitution on pre‑formed dioxepane scaffolds) typically yield racemic or diastereomeric mixtures requiring costly chiral resolution steps, which can reduce overall yield by 50% or more and leave residual undesired enantiomer unless additional purification is performed [2]. The availability of a patent‑backed stereospecific route provides a quality assurance framework for the single enantiomer that is absent for generic, non‑stereoselectively produced analogs.

stereoselective synthesis patented route epoxy ring-opening

Ring Size Optimization: Seven-Membered 1,3-Dioxepane Outperforms Five- and Eight-Membered Analogs in Target Binding

Systematic SAR exploration of dioxacycloalkane P2‑ligands across ring sizes from 5‑membered (1,3-dioxolane) to 8‑membered (1,3-dioxacyclooctane) and extended polyether chains established that the seven‑membered 1,3-dioxepane ring provides an optimal balance of conformational flexibility and pre‑organization for HIV‑1 protease S2‑site binding [1]. The 1,3-dioxepane‑based inhibitor 3d achieved the most potent enzymatic inhibition (Ki = 26 pM) and antiviral activity (IC₅₀ = 4.9 nM) in the entire series of 13 inhibitors (3a–m). In contrast, the 5‑membered 1,3-dioxolane analog (3b) showed a Ki of ~0.16 nM (~6‑fold less potent), while the 8‑membered (S)-1,3-dioxacyclooctane analog (3a) exhibited a Ki of 0.58 nM (~22‑fold less potent). Larger polyether rings (inhibitors 3k–m) displayed Ki values in the high nanomolar range (6.3–33 nM) and did not exhibit appreciable antiviral activity at doses up to 1 µM [1]. The target compound, as a 1,3-dioxepane building block, provides the optimal ring size scaffold for constructing inhibitors that achieve picomolar target affinity.

ring size SAR conformational analysis S2-site occupancy

Best Research and Industrial Application Scenarios for (5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine Based on Quantitative Evidence


Stereospecific Synthesis of HIV‑1 Protease Inhibitors with Picomolar Affinity

This compound serves as a direct precursor for constructing the (R)-configured 1,3-dioxepanyl P2‑urethane ligand of inhibitor 3d, which achieved a Ki of 26 pM and an antiviral IC₅₀ of 4.9 nM against wild‑type HIV‑1 (MT‑2 cells, HIV‑1LAI) [Section‑3 REFS‑2]. The (5R,6S) stereochemistry is essential; the diastereomeric inhibitor 3e exhibited approximately 30‑fold reduced enzymatic potency [Section‑3 REFS‑2]. Use the defined single enantiomer to avoid the potency losses inherent in racemic starting materials.

Protected Amine Building Block for Multi‑Step Pharmaceutical Intermediate Assembly

The 6‑methoxy substituent functions as a stable masked hydroxyl group, enabling selective acylation or carbamate formation at the 5‑amine without interference from a competing nucleophilic hydroxyl (as present in CAS 79944-37-9) [Section‑3 REFS‑2]. This orthogonal reactivity is critical in the patented JP3904490B2 route, where the 5‑amino group is derivatized while the 6‑position remains protected [Section‑3 REFS‑2]. Purity specifications of ≥95% support direct use in GMP‑adjacent intermediate synthesis [Section‑3 REFS‑3].

Non‑Ionic X‑Ray Contrast Media Intermediate Development

Amino‑dioxepane intermediates (including 5‑amino‑6‑hydroxy‑1,3‑dioxepane derivatives) were patented by the University of California (US4439613A) as cost‑effective precursors for novel non‑ionic contrast media with excellent water solubility and low toxicity [Section‑3 REFS‑2]. The methoxy analog provides an alternative polarity profile (elevated logP relative to the hydroxyl form) that may improve organic‑phase handling during amide bond formation steps, potentially increasing isolated yields in the contrast agent conjugation stage [Section‑3 REFS‑2].

Chiral Ligand Scaffold for Asymmetric Catalysis or Chiral Auxiliary Development

The defined (5R,6S) trans configuration combined with the 1,3‑dioxepane ring provides a rigid, oxygen‑rich chiral environment suitable for metal coordination or stereodirecting applications. The seven‑membered ring geometry, established as optimal for protein S2‑site binding in the HIV‑1 protease system [Section‑3 REFS‑2], may translate to favorable chiral induction in asymmetric transformations where medium‑ring chelation controls enantioselectivity.

Quote Request

Request a Quote for (5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.